4-Nitrobenzaldoxime

Description

The exact mass of the compound 4-Nitrobenzaldehyde oxime is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Nitrobenzaldoxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Nitrobenzaldoxime including the price, delivery time, and more detailed information at info@benchchem.com.

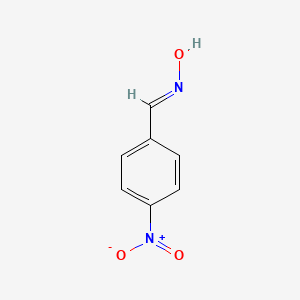

Structure

3D Structure

Properties

IUPAC Name |

(NE)-N-[(4-nitrophenyl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O3/c10-8-5-6-1-3-7(4-2-6)9(11)12/h1-5,10H/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTLPAVBACRIHHC-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=NO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=N/O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1129-37-9 | |

| Record name | Benzaldehyde, p-nitro-, oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001129379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-nitrobenzaldehyde oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.132 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Nitrobenzaldoxime | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SDD4LR8AM2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Nitrobenzaldoxime chemical properties and structure

Chemical Structure, Properties, and Synthetic Applications

Executive Summary

4-Nitrobenzaldoxime (CAS: 1129-37-9) is a critical aromatic oxime intermediate used extensively in organic synthesis, pharmaceutical development, and chemical biology.[1] Structurally characterized by a nitro-substituted benzene ring coupled to an aldoxime group, it serves as a robust model compound for studying nucleophilic substitution at phosphorus centers—a key mechanism in the reactivation of acetylcholinesterase (AChE) inhibited by organophosphate nerve agents. Additionally, it acts as a precursor for 4-nitrobenzonitrile and 4-nitrobenzamide via the Beckmann rearrangement and dehydration pathways. This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis, and reactivity profile.

Molecular Architecture & Crystallography

Structural Configuration

4-Nitrobenzaldoxime exists primarily in the (E)-configuration (anti), which is thermodynamically favored over the (Z)-isomer due to minimized steric repulsion between the hydroxyl group and the phenyl ring.

-

Crystal Lattice: The compound crystallizes in the monoclinic system.[2]

-

Intermolecular Forces: The crystal packing is dominated by strong O–H···N hydrogen bonds, forming centrosymmetric dimers.[2] This dimerization significantly influences its solubility and melting point compared to non-hydrogen-bonding analogues.

Diagram 1: E/Z Isomerism and Hydrogen Bonding

The following diagram illustrates the equilibrium between the E and Z isomers and the formation of the stable dimer.

Figure 1: Isomerization equilibrium favoring the (E)-conformer and subsequent dimerization in the solid state.

Physicochemical Profile

The following data consolidates experimental and predicted values essential for experimental design.

| Property | Value | Context/Notes |

| Molecular Formula | C₇H₆N₂O₃ | |

| Molecular Weight | 166.13 g/mol | |

| CAS Number | 1129-37-9 | |

| Appearance | Pale yellow needles/powder | Characteristic of nitro-aromatics |

| Melting Point | 126 – 130 °C | Sharp melting point indicates high purity |

| pKa (Oxime) | ~9.97 (Predicted) | Acidity of the =N-OH proton; critical for nucleophilicity |

| Solubility (High) | DMSO, Ethanol, Methanol, Acetone | Suitable for reaction solvents |

| Solubility (Low) | Water, Hexane | Sparingly soluble in cold water |

| UV-Vis Absorption | λmax ≈ 260–270 nm | Shifts bathochromically upon deprotonation (oximate anion) |

Synthetic Protocol: Condensation Pathway

The standard synthesis involves the condensation of 4-nitrobenzaldehyde with hydroxylamine hydrochloride. This reaction is pH-dependent; a base is required to neutralize the hydrochloride salt and liberate the nucleophilic hydroxylamine.

Reagents

-

Substrate: 4-Nitrobenzaldehyde (1.0 eq)

-

Reagent: Hydroxylamine hydrochloride (NH₂OH[2]·HCl) (1.1 – 1.2 eq)

-

Base: Sodium Acetate (NaOAc) or Sodium Carbonate (Na₂CO₃) (1.2 eq)

-

Solvent: Ethanol/Water (3:1 ratio) or Methanol

Step-by-Step Methodology

-

Dissolution: Dissolve 4-nitrobenzaldehyde in warm ethanol.

-

Preparation of Nucleophile: In a separate vessel, dissolve NH₂OH·HCl and NaOAc in a minimum amount of water.[2]

-

Addition: Add the aqueous hydroxylamine solution dropwise to the aldehyde solution with vigorous stirring.

-

Reflux: Heat the mixture to reflux (approx. 70-80 °C) for 1–2 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1).

-

Work-up: Cool the mixture to room temperature. Add ice-cold water to precipitate the oxime.

-

Purification: Filter the solid, wash with cold water to remove inorganic salts, and recrystallize from aqueous ethanol to yield pale yellow needles.

Diagram 2: Synthetic Workflow & Mechanism

Figure 2: Condensation mechanism proceeding via nucleophilic attack and subsequent dehydration.

Reactivity & Mechanistic Transformations

4-Nitrobenzaldoxime exhibits versatile reactivity, primarily driven by the amphoteric nature of the oxime group and the electron-withdrawing nitro group.

Beckmann Rearrangement vs. Dehydration

Aldoximes, unlike ketoximes, have two divergent pathways under acidic or dehydrating conditions:

-

Beckmann Rearrangement: Migration of the H-atom (or aryl group) to form a formamide (rare for aldoximes) or primary amide.

-

Dehydration: Elimination of water to form a nitrile. This is the dominant pathway for 4-nitrobenzaldoxime when treated with thionyl chloride (SOCl₂) or acetic anhydride.

Interaction with Organophosphates (OPs)

The oximate anion (generated at pH > pKa) is a potent alpha-nucleophile.

-

Mechanism: The oximate oxygen attacks the phosphorus center of the OP (e.g., Paraoxon).

-

Outcome: This mimics the reactivation of AChE. The oxime displaces the phosphoryl group, forming a transient phosphorylated oxime which then decomposes. This property makes 4-nitrobenzaldoxime a valuable probe in kinetic studies of OP hydrolysis.

Diagram 3: Divergent Reactivity Pathways

Figure 3: Reaction pathways leading to nitrile, amide, or phosphorylated adducts depending on conditions.

Safety & Handling (GHS Standards)

Signal Word: DANGER

-

Hazard Statements:

-

Precautionary Protocols:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Inhalation: Handle only in a fume hood to avoid dust inhalation.

-

Storage: Store in a cool, dry place away from strong oxidizing agents and strong acids (risk of exothermic decomposition).

-

References

-

BenchChem. (2025).[4][5] 4-Nitrobenzaldehyde chemical structure and properties. Retrieved from

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 5374046, 4-Nitrobenzaldoxime. Retrieved from

-

ChemicalBook. (2025).[1][6] 4-Nitrobenzaldoxime MSDS and Properties. Retrieved from

- Jokanović, M. (2009). Medical treatment of acute poisoning with organophosphorus and carbamate pesticides. Toxicology Letters. (Context: Oxime reactivity with OPs).

-

Sigma-Aldrich. (2025).[3] Safety Data Sheet: 4-Nitrobenzaldoxime. Retrieved from

Sources

synthesis of 4-Nitrobenzaldoxime from 4-nitrobenzaldehyde

[1]

Executive Summary

This technical guide details the synthesis of (E)-4-nitrobenzaldoxime via the condensation of 4-nitrobenzaldehyde with hydroxylamine hydrochloride. Unlike generic organic chemistry protocols, this document focuses on the mechanistic causality governing the reaction—specifically the role of pH buffering in maximizing yield and the electronic influence of the para-nitro group on reaction kinetics.

The protocol utilizes a buffered ethanolic system (Sodium Acetate/Ethanol) to ensure thermodynamic control, favoring the formation of the stable (

Theoretical Framework

Reaction Mechanism

The formation of 4-nitrobenzaldoxime is a classic nucleophilic addition-elimination reaction.[1] However, the presence of the strong electron-withdrawing nitro group (

The reaction proceeds in two critical stages:[2][3][4]

-

Nucleophilic Attack: The lone pair of the nitrogen atom in hydroxylamine attacks the carbonyl carbon, forming a tetrahedral carbinolamine intermediate.

-

Dehydration: Acid-catalyzed elimination of water yields the C=N double bond.[1]

Critical pH Dependency: The reaction rate is pH-dependent.[1]

-

Low pH (< 3): The amine is protonated (

), destroying its nucleophilicity.[1] -

High pH (> 7): The carbonyl oxygen cannot be effectively protonated to assist in the elimination of water (dehydration step).

-

Optimal pH (~4.5 - 5.0): This balance allows sufficient concentration of free nucleophilic hydroxylamine while maintaining enough protons to catalyze the dehydration of the carbinolamine intermediate.

Mechanistic Pathway Visualization[1]

Figure 1: Mechanistic pathway showing the conversion of the aldehyde to the oxime via the carbinolamine intermediate.

Stereoselectivity

The reaction can theoretically yield two isomers: (

-

(

)-Isomer (Anti): The hydroxyl group is anti to the phenyl ring.[1] This is the thermodynamically favored product due to minimized steric repulsion between the benzene ring and the hydroxyl group. -

(

)-Isomer (Syn): The hydroxyl group is syn to the phenyl ring.[1] -

Control: By utilizing reflux conditions and a buffered solvent system, this protocol drives the equilibrium toward the stable (

)-isomer.

Experimental Design & Reagents

Reagent Selection Logic

| Reagent | Role | Selection Criteria |

| 4-Nitrobenzaldehyde | Substrate | High purity (>98%) required to prevent side-product occlusion in the crystal lattice.[1] |

| Hydroxylamine HCl | Reagent | Used instead of free hydroxylamine due to stability.[1] Must be released in situ by a base.[1] |

| Sodium Acetate ( | Base/Buffer | Critical Choice: Unlike strong bases (NaOH), NaOAc buffers the solution to pH ~5, optimizing the rate of dehydration without inducing Cannizzaro side reactions. |

| Ethanol (95%) | Solvent | Solubilizes the aldehyde while allowing the polar inorganic salts and the final product (upon cooling) to precipitate selectively. |

Detailed Synthesis Protocol

Safety Warning: 4-Nitrobenzaldehyde is toxic and an irritant.[1] Hydroxylamine hydrochloride is corrosive and a potential mutagen.[1] All operations must be performed in a fume hood.[1]

Step-by-Step Methodology

-

Preparation of Reagents:

-

In a 100 mL Round Bottom Flask (RBF), dissolve 1.51 g (10 mmol) of 4-nitrobenzaldehyde in 15 mL of warm ethanol (95%).

-

Note: Ensure the aldehyde is fully dissolved before proceeding.[1]

-

-

Buffer Solution Preparation:

-

In a separate beaker, dissolve 0.83 g (12 mmol) of Hydroxylamine Hydrochloride and 1.23 g (15 mmol) of Sodium Acetate Trihydrate in 5 mL of distilled water.

-

Why: Pre-mixing generates free hydroxylamine and buffers the solution immediately upon addition.[1]

-

-

Reaction Initiation:

-

Add the aqueous hydroxylamine/acetate solution to the ethanolic aldehyde solution.

-

A transient precipitate may form; this usually redissolves upon heating.[1]

-

-

Reflux:

-

Equip the RBF with a magnetic stir bar and a reflux condenser.[1]

-

Heat the mixture to reflux (approx. 80°C) for 60 minutes .

-

Monitoring: The reaction is typically complete when the solution becomes clear and homogeneous, though TLC (30% EtOAc/Hexane) can verify consumption of the aldehyde.

-

-

Workup & Isolation:

-

Remove the flask from heat and allow it to cool to room temperature.

-

Pour the reaction mixture into 100 mL of ice-cold water with vigorous stirring.

-

The (

)-4-nitrobenzaldoxime will precipitate as a pale yellow solid.[1] -

Filter the solid using a Buchner funnel and wash with 2 x 20 mL of cold water to remove residual inorganic salts (NaCl, NaOAc).

-

-

Purification:

Workflow Diagram

Figure 2: Operational workflow for the synthesis and purification of 4-nitrobenzaldoxime.

Characterization & Validation

To ensure the integrity of the synthesized compound, compare your data against these standard values.

Physicochemical Data Table[1]

| Parameter | Expected Value | Notes |

| Appearance | Pale yellow needles | Darkening indicates oxidation or impurity.[1] |

| Melting Point | 129 – 132 °C | Sharp range indicates high purity.[1] Lower MP suggests ( |

| Yield | 75 – 85% | Theoretical yield based on 10 mmol scale is ~1.66 g.[1] |

| Solubility | Soluble in EtOH, DMSO | Insoluble in cold water.[1] |

Spectroscopic Validation

-

IR Spectroscopy (KBr):

-

¹H NMR (DMSO-d₆, 400 MHz):

Applications in Drug Development[5][6][7]

4-Nitrobenzaldoxime is not merely a teaching substrate; it is a functional scaffold in medicinal chemistry.[1][5][6][7]

-

Organophosphate Antidotes: Oximes are critical reactivators of Acetylcholinesterase (AChE) inhibited by nerve agents (e.g., Sarin, VX).[1] The nucleophilic oxime moiety attacks the phosphorylated enzyme, restoring function. While 2-PAM is the standard, 4-nitro derivatives are investigated for structure-activity relationship (SAR) studies regarding nucleophilicity and blood-brain barrier penetration.[1]

-

Heterocyclic Synthesis: The oxime group serves as a precursor for:

References

-

Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry. 5th Edition.[1] Longman Scientific & Technical.[1] (Standard protocol for oxime formation).[1]

-

BenchChem. (2025).[1][4][9][10] A Comparative Guide to the Synthesis of 4-Nitrobenzaldehyde. Retrieved from .[1]

-

Abbas, S. M., et al. (2013).[1] Crystal structure of (E)-4-nitrobenzaldehyde oxime. ResearchGate. Retrieved from .

-

PubChem. (2025).[1][11] 4-Nitrobenzaldoxime Compound Summary. National Library of Medicine.[1] Retrieved from .[1]

-

Rzepa, H. (2012).[1] Oxime formation from hydroxylamine and ketone: a mechanism check. Imperial College London.[1] Retrieved from .[1]

Sources

- 1. 4-Nitrobenzaldoxime | C7H6N2O3 | CID 5374046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. m.youtube.com [m.youtube.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 4-Nitrobenzaldehyde | C7H5NO3 | CID 541 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile of 4-Nitrobenzaldoxime

[1]

Executive Summary

4-Nitrobenzaldoxime (CAS: 1129-37-9) is a critical intermediate in organic synthesis, primarily utilized in the production of 4-nitrobenzonitrile via dehydration and as a precursor for liquid crystal mesogens.[1][2] Its solubility behavior is governed by the interplay between its polar nitro group (

This guide defines the solubility landscape of 4-Nitrobenzaldoxime, providing qualitative and quantitative insights, thermodynamic context, and validated protocols for solubility determination and recrystallization.[1]

Physicochemical Profile

Understanding the fundamental physical constants is prerequisite to predicting solvent interactions.

| Property | Value | Source/Note |

| CAS Number | 1129-37-9 | Registry |

| Molecular Formula | ||

| Molecular Weight | 166.13 g/mol | |

| Melting Point | 126–131 °C | Experimental [1, 2] |

| pKa (Predicted) | 9.97 ± 0.10 | Acidic oxime proton [3] |

| LogP (Predicted) | ~1.95 | Moderate lipophilicity [3] |

| Appearance | Pale yellow crystalline powder |

Solubility Landscape

The solubility of 4-Nitrobenzaldoxime is dictated by "like dissolves like" principles, modified by specific hydrogen bonding capabilities.

Qualitative Solubility Matrix

The following matrix categorizes common laboratory solvents based on their ability to solvate 4-Nitrobenzaldoxime at ambient temperature (25°C).

| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Insight |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong dipole-dipole interactions; solvent accepts H-bonds from oxime -OH.[1] |

| Polar Protic | Methanol, Ethanol | Moderate to Good | Solvation via H-bonding. Solubility increases significantly with temperature (ideal for crystallization).[1] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Good interaction with the aromatic core; useful for extraction.[1] |

| Ethers/Esters | Ethyl Acetate, THF | Moderate | H-bond acceptance from oxime; often used as extraction solvents.[1] |

| Non-Polar | Hexane, Heptane, Toluene | Poor/Insoluble | Lack of polarity prevents disruption of the crystal lattice. |

| Aqueous | Water | Insoluble (Cold) | Hydrophobic aromatic ring dominates; solubility increases slightly at high pH (formation of oximate salt).[1] |

Thermodynamic Considerations

Dissolution of 4-Nitrobenzaldoxime is generally an endothermic process (

-

Temperature Dependence: Solubility increases non-linearly with temperature. This is particularly pronounced in alcoholic solvents (Ethanol/Methanol), making them excellent candidates for purification.[1]

-

pH Dependence: Due to the pKa of ~9.97, solubility in aqueous media is pH-dependent. At pH > 11, the compound deprotonates to form the water-soluble oximate anion.

Experimental Protocols

The following protocols are designed to be self-validating systems for determining solubility and purifying the compound.

Protocol A: Gravimetric Determination of Solubility (Shake-Flask Method)

Objective: To determine the saturation solubility (

-

Preparation: Add excess 4-Nitrobenzaldoxime solid (approx. 500 mg) to a scintillation vial containing 5 mL of the target solvent.

-

Equilibration: Seal the vial and agitate (shake or stir) at a constant temperature (25°C) for 24 hours.

-

Validation: Ensure solid is still present after 24 hours. If fully dissolved, add more solid and repeat.

-

-

Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter into a pre-weighed vessel.

-

Evaporation: Evaporate the solvent to dryness (using a rotary evaporator or nitrogen stream) and dry the residue in a vacuum oven at 40°C for 4 hours.

-

Calculation:

Protocol B: Recrystallization (DCM/Hexane System)

Objective: Purification of crude 4-Nitrobenzaldoxime to remove non-polar impurities and trace aldehyde.[1] Note: While Ethanol/Water is common for oximes, the DCM/Hexane system is cited in literature for high-purity needles [4].[1]

-

Dissolution: Place crude solid in an Erlenmeyer flask. Add the minimum amount of Dichloromethane (DCM) required to dissolve the solid at room temperature or with gentle warming (do not boil DCM vigorously).[1]

-

Precipitation: Slowly add Hexane dropwise to the stirring solution until a persistent turbidity (cloudiness) appears.

-

Clarification: Add a few drops of DCM to just clear the turbidity.

-

Crystallization: Allow the flask to stand undisturbed at room temperature, then transfer to a refrigerator (4°C) for 2–4 hours.

-

Collection: Filter the resulting needle-like crystals via vacuum filtration. Wash with cold Hexane.

-

Drying: Dry under vacuum to remove residual solvent.

Visualizing the Workflow

The following diagram illustrates the decision logic for solvent selection and the chemical pathway involving 4-Nitrobenzaldoxime.

Caption: Solvent selection logic for reaction vs. purification workflows. High solubility solvents favor reaction kinetics; moderate/differential solubility favors purification.[1]

Safety & Handling (SDS Highlights)

Signal Word: DANGER

References

Technical Guide: Spectroscopic Characterization of 4-Nitrobenzaldoxime

Topic: Spectroscopic Data of 4-Nitrobenzaldoxime (NMR, IR, Mass Spec) Audience: Researchers, Scientists, and Drug Development Professionals.

Executive Summary

4-Nitrobenzaldoxime (CAS: 1129-37-9) is a critical intermediate in the synthesis of heterocycles and a probe molecule in the study of organophosphate reactivation kinetics.[1][2] Its structural integrity is defined by the oxime moiety (

Physicochemical Profile

| Property | Data |

| IUPAC Name | (E)-4-Nitrobenzaldehyde oxime |

| Molecular Formula | |

| Molecular Weight | 166.13 g/mol |

| Appearance | Light yellow crystalline powder |

| Melting Point | 129–132 °C |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water |

Synthesis & Preparation Context

To understand the spectroscopic impurities often found in crude samples, one must understand the synthesis. The standard protocol involves the condensation of 4-nitrobenzaldehyde with hydroxylamine hydrochloride in the presence of a base.[1]

Figure 1: Synthetic pathway and potential impurities affecting spectroscopic analysis.[2]

Spectroscopic Analysis: The Core Data

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for assessing the isomeric purity (E vs. Z) of the oxime.[1][2] The E-isomer is thermodynamically favored and typically constitutes >95% of the isolated product.[1]

Experimental Protocol:

-

Solvent: Dissolve ~10 mg of sample in 0.6 mL of DMSO-d6 . (Chloroform-d is less ideal due to poor solubility).[1][2]

-

Reference: Calibrate shifts relative to residual DMSO quintet (

2.50 ppm for -

Acquisition: Standard 1D proton (16 scans) and carbon (1024 scans) sequences.[1][2]

| Shift ( | Multiplicity | Integral | Assignment | Structural Insight |

| 11.89 | Singlet (s) | 1H | N-OH | Disappears with |

| 8.33 | Singlet (s) | 1H | CH=N | Azomethine proton; E-isomer characteristic.[1][2] |

| 8.26 – 8.28 | Doublet (d) | 2H | Ar-H (ortho to | Deshielded by the strong electron-withdrawing nitro group.[1][2] |

| 7.87 – 7.89 | Doublet (d) | 2H | Ar-H (meta to | Coupled to ortho protons ( |

| Shift ( | Assignment | Electronic Environment |

| ~148.0 | C-NO2 | Ipso carbon; deshielded by nitro group.[1][2] |

| ~147.5 | C=N | Oxime carbon; distinct from aldehyde carbonyl (~192 ppm).[1][2] |

| ~139.0 | C-Ar (Ipso) | Aromatic carbon attached to the oxime group.[1][2] |

| ~127.8 | C-meta | Aromatic carbons meta to nitro group.[1] |

| ~124.0 | C-ortho | Aromatic carbons ortho to nitro group.[1] |

Expert Insight: The absence of a peak at ~192 ppm confirms the complete conversion of the aldehyde. If a small singlet appears near 10.1 ppm in the proton spectrum, it indicates residual starting material.

4.2. Infrared (IR) Spectroscopy

IR is particularly useful for identifying the functional group transformation from carbonyl (

Experimental Protocol:

Key Absorption Bands:

| Wavenumber ( | Assignment | Notes |

| 3200 – 3400 | O-H Stretch | Broad band due to intermolecular hydrogen bonding. |

| 3050 – 3100 | C-H (Ar) Stretch | Weak, sharp peaks typical of aromatic rings.[1][2] |

| 1630 – 1650 | C=N Stretch | Characteristic oxime band; weaker than C=O. |

| 1590 – 1600 | C=C (Ar) Stretch | Aromatic ring skeletal vibration. |

| 1515 – 1525 | NO2 Asymmetric | Very strong, diagnostic for nitro group.[1][2] |

| 1340 – 1350 | NO2 Symmetric | Strong, diagnostic for nitro group.[1] |

| 900 – 1000 | N-O Stretch | Medium intensity, specific to oximes.[1] |

4.3. Mass Spectrometry (MS)

Mass spectrometry provides molecular weight confirmation and a characteristic fragmentation pattern driven by the nitro and oxime groups.[1]

Experimental Protocol:

-

Source Temp: 200 °C.

Fragmentation Pathway Analysis:

The molecular ion (

Figure 2: Major fragmentation pathways observed in EI-MS for 4-Nitrobenzaldoxime.

Key Ions Table:

| m/z | Intensity (%) | Fragment Identity | Mechanism |

| 166 | 100 (Base) | Molecular ion (highly stable aromatic).[1][2] | |

| 149 | ~5-10 | Loss of hydroxyl radical from oxime. | |

| 136 | ~10-15 | Loss of NO; rearrangement of nitro/oxime. | |

| 120 | ~6-10 | Loss of nitro group.[1][2] | |

| 77 | ~10-20 | Phenyl cation (aromatic ring integrity).[1][2] |

References

-

National Institute of Standards and Technology (NIST). Mass Spectrum of Benzaldehyde, 4-nitro-.[1][3] NIST Chemistry WebBook, SRD 69.[1][4] Available at: [Link][2]

-

PubChem. 4-Nitrobenzaldoxime Compound Summary. National Library of Medicine.[1] Available at: [Link][2]

Sources

A Technical Guide to 4-Nitrobenzaldoxime: A Versatile Precursor in Modern Organic Synthesis

Abstract

4-Nitrobenzaldoxime (C₇H₆N₂O₃) is a crystalline solid that serves as a pivotal intermediate in a multitude of organic transformations.[1][2] Its structure, characterized by a para-substituted nitro group on a benzene ring attached to an aldoxime functional group, offers a unique combination of reactive sites. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the oxime, making it a versatile precursor for synthesizing a diverse array of functional groups, including nitriles, amides, and amines. This guide provides an in-depth exploration of 4-nitrobenzaldoxime, covering its synthesis, key synthetic applications with detailed protocols, and its role in the development of pharmaceutically relevant compounds.

Introduction: The Strategic Importance of 4-Nitrobenzaldoxime

In the landscape of organic synthesis, the efficiency and selectivity of transformations are paramount. 4-Nitrobenzaldoxime emerges as a valuable building block due to the dual reactivity conferred by its oxime and nitro functionalities. The oxime group is a gateway to nitriles and amides via dehydration and rearrangement reactions, respectively. Simultaneously, the nitro group can be readily reduced to an amine, a cornerstone functional group in medicinal chemistry. This guide elucidates the causality behind the experimental choices for harnessing this dual reactivity, providing researchers and drug development professionals with a robust framework for its application.

Synthesis of 4-Nitrobenzaldoxime: A Validated Protocol

The reliable synthesis of the precursor is the foundation of any synthetic campaign. 4-Nitrobenzaldoxime is most commonly prepared via the condensation of 4-nitrobenzaldehyde with hydroxylamine.

Underlying Mechanism and Rationale

The reaction proceeds via a nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of 4-nitrobenzaldehyde. The key to a successful synthesis lies in liberating the free hydroxylamine base from its more stable hydrochloride salt. This is achieved in situ using a mild base, such as sodium acetate. The base deprotonates the hydroxylamine hydrochloride, generating the more nucleophilic NH₂OH, which then readily reacts with the aldehyde. The subsequent dehydration of the intermediate carbinolamine yields the final oxime product.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures to ensure high yield and purity.[3]

-

Materials:

-

4-Nitrobenzaldehyde (1.0 eq)

-

Hydroxylamine hydrochloride (1.2 eq)

-

Sodium acetate trihydrate (3.0 eq)

-

Ethanol

-

Deionized water

-

-

Procedure:

-

To a warm solution of 4-nitrobenzaldehyde (0.005 mol, 0.907 g) in 25 mL of ethanol in a round-bottom flask, add hydroxylamine hydrochloride (0.006 mol, 0.417 g) and sodium acetate trihydrate (0.015 mol, 2.04 g).[3]

-

Heat the mixture under reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the ethanol.

-

Cool the concentrated reaction mixture to room temperature and add deionized water to precipitate the product.

-

Collect the precipitated 4-nitrobenzaldoxime by vacuum filtration.

-

Wash the solid product thoroughly with an excess of water to remove any inorganic salts.

-

Dry the product. For higher purity, the crude product can be recrystallized from ethanol.[3]

-

Key Synthetic Transformations

The true value of 4-nitrobenzaldoxime lies in its utility as a precursor to other valuable compounds. The following sections detail its most significant transformations.

Caption: Simplified mechanism of the Beckmann Rearrangement.

Modern variations of this reaction exist, including palladium-catalyzed methods that allow for a one-pot synthesis of the amide from the starting aldehyde. [4]

Reduction of the Nitro Group

The selective reduction of the nitro group in 4-nitrobenzaldoxime to an amine opens up another avenue for synthetic diversification, yielding 4-aminobenzaldoxime. This transformation is challenging due to the potential for the reducing agent to also affect the oxime moiety. However, reagents like sodium dithionite or catalytic hydrogenation with a poisoned catalyst (e.g., Lindlar's catalyst) can favor the reduction of the nitro group. The resulting 4-aminobenzaldoxime is a valuable intermediate for synthesizing compounds with both amine and oxime-derived functionalities.

While direct protocols for reducing 4-nitrobenzaldoxime are specific, the reduction of the parent 4-nitrobenzaldehyde to 4-aminobenzaldehyde is well-documented, often employing reagents like Sn/HCl or Fe/HCl, though these can be aggressive. [5]Milder conditions are often necessary to preserve the oxime.

Cycloaddition Reactions

Aldoximes can be converted in situ into nitrile oxides, which are highly reactive 1,3-dipoles. These can undergo [3+2] cycloaddition reactions with alkenes or alkynes to form five-membered heterocyclic rings like isoxazoles and isoxazolines. [6][7]This powerful C-C and C-O bond-forming strategy allows for the rapid construction of complex molecular scaffolds from 4-nitrobenzaldoxime. The reaction is typically initiated by an oxidant, such as diacetoxyiodobenzene (DIB), which facilitates the formation of the nitrile oxide intermediate. [7]

Applications in Drug Development and Medicinal Chemistry

The derivatives of 4-nitrobenzaldoxime are of significant interest to the pharmaceutical industry. The parent aldehyde, 4-nitrobenzaldehyde, is a known precursor for various biologically active compounds. [8][9]

-

Anticancer Agents: The 4-nitrophenyl moiety is a common feature in many compounds screened for anticancer activity. Schiff bases and other derivatives of 4-nitrobenzaldehyde have demonstrated cytotoxic effects against various cancer cell lines, often by inducing apoptosis. [10]The amide and amine derivatives accessible from 4-nitrobenzaldoxime are key building blocks for expanding on these molecular scaffolds.

-

Antimicrobial Compounds: The nitroaromatic structure is a known pharmacophore in several antimicrobial and antiparasitic drugs. [11]Synthetic routes starting from 4-nitrobenzaldoxime provide access to novel derivatives for screening as potential antibacterial or antifungal agents.

Safety and Handling

4-Nitrobenzaldoxime is classified as toxic if swallowed. [1]Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

4-Nitrobenzaldoxime is more than a simple intermediate; it is a strategic precursor that offers multiple pathways for molecular diversification. Its capacity to be transformed into nitriles, amides, and amines from a single, easily accessible source makes it an exceptionally efficient tool for synthetic chemists. The methodologies presented in this guide underscore its versatility and provide a solid foundation for its application in both academic research and the industrial pursuit of novel therapeutics.

References

-

Chemistry Learner. Beckmann Rearrangement: Definition, Examples, and Mechanism. Available from: [Link]

-

ScienceOpen. (E)-4-Nitrobenzaldehyde oxime. Available from: [Link]

-

PrepChem.com. Preparation of 4-nitrobenzaldehyde. Available from: [Link]

-

Wikipedia. Beckmann rearrangement. Available from: [Link]

-

National Institutes of Health (NIH). Process Development of the Copper(II)‐Catalyzed Dehydration of a Chiral Aldoxime and Rational Selection of the Co‐Substrate. Available from: [Link]

-

ResearchGate. Synthesis of Novel Anticancer Drugs Derived from 4‐nitrobenzaldehyde, and Investigation of Responsive Drug Delivery Systems Based on Carbon Quantum Dots. | Request PDF. Available from: [Link]

-

Organic Chemistry Portal. Beckmann Rearrangement. Available from: [Link]

-

National Institutes of Health (NIH). 4-Nitrobenzaldoxime | C7H6N2O3 | CID 5374046 - PubChem. Available from: [Link]

-

ResearchGate. Illustration of the reduction reaction; (a) 4-nitrobenzaldehyde, (b)... Available from: [Link]

-

Organic Syntheses Procedure. p-NITROBENZALDEHYDE. Available from: [Link]

-

Master Organic Chemistry. Beckmann Rearrangement. Available from: [Link]

-

ResearchGate. Catalytic intramolecular cycloaddition of aldoximes 1 a,b. a Reaction... Available from: [Link]

-

MDPI. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Available from: [Link]

-

Royal Society of Chemistry. Tandem 1,3-azaprotio cyclotransfer–cycloaddition reactions between aldoximes and divinyl ketone. The effect of oxime E/Z-isomerism on cycloaddition s... Available from: [Link]

-

ResearchGate. Development of methods for the oxidative cycloaddition of aldoximes... Available from: [Link]

-

ACS Publications. Interesting Behavior of α,β-Unsaturated Oximes in Intramolecular [4 + 2] Cycloaddition Reactions | Organic Letters. Available from: [Link]

-

Royal Society of Chemistry. Cycloaddition reactions of oximes; powerful new carbon–carbon bond forming methodology. Available from: [Link]

-

ResearchGate. Reduction of 4-hydroxybenzaldehyde (2a). | Download Scientific Diagram. Available from: [Link]

-

Gsrs. 4-NITROBENZALDOXIME. Available from: [Link]

-

ResearchGate. How to reduce 4-nitrobenzaldehyde to 4-aminobenzaldehyde?. Available from: [Link]

-

ResearchGate. Reaction of 4-nitrobenzaldehyde with secondary amines a. Available from: [Link]

Sources

- 1. 4-Nitrobenzaldoxime | C7H6N2O3 | CID 5374046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. scienceopen.com [scienceopen.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Nitrobenzaldoxime: From Historical Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Nitrobenzaldoxime, a significant chemical intermediate. Delving into its historical discovery, this document details its physicochemical properties, outlines a robust synthesis protocol, and explores its contemporary applications in research and development.

Section 1: The Genesis of a Molecule: A Historical Perspective

The story of 4-Nitrobenzaldoxime is intrinsically linked to the pioneering work on oximes in the late 19th century. The term "oxime" itself was first coined by the German chemist Victor Meyer and his student Alois Janny in 1882. Their groundbreaking research, published in the Berichte der deutschen chemischen Gesellschaft, described the reaction of aldehydes and ketones with hydroxylamine to form this new class of compounds. This discovery opened up a new frontier in organic chemistry, providing a method for the identification and characterization of carbonyl compounds.

While the exact date and first to synthesize 4-Nitrobenzaldoxime specifically is not readily apparent from singular historical records, its creation is a direct consequence of the established reactivity of nitro-substituted aromatic aldehydes with hydroxylamine. The late 19th and early 20th centuries saw a surge in the exploration of nitroaromatic compounds, driven by the burgeoning dye and explosives industries. It is highly probable that 4-Nitrobenzaldoxime was first synthesized during this period as chemists systematically investigated the properties and reactions of this important class of molecules. The synthesis would have followed the general procedure established by Meyer, reacting 4-nitrobenzaldehyde with hydroxylamine.

Section 2: Physicochemical and Spectroscopic Profile

4-Nitrobenzaldoxime is a yellow crystalline solid with the chemical formula C₇H₆N₂O₃.[1] It is characterized by the presence of a nitro group (-NO₂) at the para position of the benzene ring and an aldoxime functional group (-CH=NOH).[1]

Table 1: Physicochemical Properties of 4-Nitrobenzaldoxime

| Property | Value |

| CAS Number | 1129-37-9 |

| Molecular Formula | C₇H₆N₂O₃ |

| Molecular Weight | 166.13 g/mol |

| Appearance | Yellow crystalline solid[1] |

| Melting Point | 128-131 °C |

| Solubility | Sparingly soluble in water.[1] |

| Stability | Stable at room temperature in closed containers under normal storage and handling conditions.[1] |

Spectroscopic Data

The structural identity of 4-Nitrobenzaldoxime is confirmed through various spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the aldehydic proton of the oxime group, and the hydroxyl proton.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbons in the benzene ring, the carbon of the C=N bond, and the carbon attached to the nitro group.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the oxime, the C=N double bond, and the symmetric and asymmetric stretches of the nitro group.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.

Section 3: Synthesis of 4-Nitrobenzaldoxime: A Validated Laboratory Protocol

The synthesis of 4-Nitrobenzaldoxime is a straightforward and well-established procedure involving the condensation of 4-nitrobenzaldehyde with hydroxylamine hydrochloride in the presence of a base.

Reaction Scheme:

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis and Characterization of 4-Nitrobenzaldoxime

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of 4-nitrobenzaldoxime, a key chemical intermediate. The procedure details the condensation reaction between 4-nitrobenzaldehyde and hydroxylamine hydrochloride. This guide is designed for researchers and professionals in organic synthesis and drug development, emphasizing experimental causality, safety, and robust validation. The document includes a detailed step-by-step methodology, physicochemical data, reaction mechanism, safety protocols, and characterization techniques, ensuring reproducibility and a thorough understanding of the process.

Introduction

4-Nitrobenzaldoxime (C₇H₆N₂O₃) is an organic compound featuring an oxime functional group derived from 4-nitrobenzaldehyde. Oximes are a class of imines that serve as versatile intermediates in organic chemistry. They are crucial precursors for the synthesis of nitriles via dehydration and amides through the Beckmann rearrangement[1]. The electron-withdrawing nature of the para-nitro group on the benzene ring influences the reactivity of the molecule, making 4-nitrobenzaldoxime a valuable building block in the development of various specialty chemicals and pharmaceutical compounds.

The synthesis described herein is a classic condensation reaction, which is a fundamental transformation in organic chemistry. It proceeds by reacting an aldehyde or ketone with hydroxylamine[2]. This protocol has been optimized for high yield and purity, utilizing readily available starting materials and standard laboratory equipment.

Reaction Scheme and Mechanism

The synthesis of 4-nitrobenzaldoxime is achieved through the reaction of 4-nitrobenzaldehyde with hydroxylamine hydrochloride. The overall reaction is depicted below:

Caption: Overall synthesis of 4-Nitrobenzaldoxime.

Mechanism: The reaction proceeds via a two-step nucleophilic addition-elimination mechanism.

-

Nucleophilic Addition: The nitrogen atom of hydroxylamine (NH₂OH), a potent nucleophile, attacks the electrophilic carbonyl carbon of 4-nitrobenzaldehyde. This forms a tetrahedral intermediate known as a carbinolamine.

-

Dehydration: The carbinolamine intermediate is unstable and readily undergoes dehydration (elimination of a water molecule) under weakly acidic conditions to form the stable C=N double bond of the oxime[2].

Physicochemical and Safety Data

A thorough understanding of the properties and hazards of all chemicals is essential for a safe and successful experiment.

Physicochemical Properties

| Property | 4-Nitrobenzaldehyde (Starting Material) | Hydroxylamine Hydrochloride (Reagent) | 4-Nitrobenzaldoxime (Product) |

| Molecular Formula | C₇H₅NO₃ | H₄ClNO | C₇H₆N₂O₃ |

| Molar Mass | 151.12 g/mol [3] | 69.49 g/mol | 166.13 g/mol [4] |

| Appearance | Slightly yellowish crystalline powder[3] | White crystalline solid | White to off-white crystals |

| Melting Point | 103-106 °C[3] | ~155-157 °C (decomposes) | 131-133 °C[5] |

| CAS Number | 555-16-8[3] | 5470-11-1 | 1129-37-9[4] |

Safety Precautions

Hazard Analysis:

-

4-Nitrobenzaldehyde: May cause an allergic skin reaction and serious eye irritation.

-

Hydroxylamine Hydrochloride: This is the most hazardous reagent in this synthesis. It is toxic if swallowed, harmful in contact with skin, causes skin and serious eye irritation, may cause an allergic skin reaction, and is suspected of causing cancer. It may also cause damage to organs through prolonged or repeated exposure[6][7]. It can be corrosive to metals[6].

-

4-Nitrobenzaldoxime: Toxic if swallowed[4].

Required Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory[7].

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves prior to use and dispose of contaminated gloves properly[7].

-

Skin and Body Protection: A lab coat is required. A complete suit protecting against chemicals may be necessary depending on the scale[7].

-

Respiratory Protection: Work in a well-ventilated fume hood. Avoid creating dust. If dust formation is unavoidable, an appropriate particulate respirator should be used[7][8].

Handling:

-

Do not handle until all safety precautions have been read and understood[8].

-

Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation[8].

-

Wash hands thoroughly after handling[7].

-

Keep containers tightly closed in a dry, cool, and well-ventilated place[7].

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of related nitrobenzaldoximes[9].

Materials and Equipment

-

4-Nitrobenzaldehyde (≥98%)

-

Hydroxylamine hydrochloride (≥99%)

-

Methanol or Ethanol

-

Deionized Water

-

Round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath with temperature control

-

Condenser (optional, for prolonged heating)

-

Beaker (500 mL)

-

Büchner funnel and filter flask

-

Filter paper

-

Spatulas and weighing paper

-

Glass stirring rod

Step-by-Step Synthesis Procedure

-

Dissolution of Aldehyde: In a 100 mL round-bottom flask, dissolve 5.0 g (33.1 mmol, 1.0 eq) of 4-nitrobenzaldehyde in 30 mL of methanol. Stir the mixture using a magnetic stirrer until all the solid has dissolved.

-

Causality Note: Methanol is used as a solvent because it readily dissolves the aromatic aldehyde starting material while also being compatible with the aqueous solution of the hydroxylamine salt.

-

-

Preparation of Hydroxylamine Solution: In a separate small beaker, prepare a solution of 3.0 g (43.2 mmol, 1.3 eq) of hydroxylamine hydrochloride in 10 mL of water.

-

Causality Note: A slight excess of hydroxylamine hydrochloride is used to ensure the complete conversion of the aldehyde, driving the reaction equilibrium towards the product side.

-

-

Reaction Execution: Add the aqueous hydroxylamine hydrochloride solution dropwise to the stirring methanolic solution of 4-nitrobenzaldehyde at room temperature.

-

Causality Note: A white or off-white precipitate of the oxime may begin to form immediately or upon standing. The reaction is typically exothermic. For better control, especially on a larger scale, maintaining the temperature between 25-35°C is advisable[9].

-

-

Reaction Time: Continue stirring the mixture at room temperature for 1-2 hours to ensure the reaction goes to completion[9]. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 4-nitrobenzaldehyde spot.

-

Precipitation and Isolation: After the reaction is complete, dilute the reaction mixture by slowly adding 100 mL of cold deionized water while stirring. This will cause the product to fully precipitate out of the solution.

-

Causality Note: 4-Nitrobenzaldoxime has low solubility in water. Adding water reduces the solubility of the organic product, leading to its precipitation and allowing for easy isolation from the more soluble inorganic byproducts and unreacted hydroxylamine.

-

-

Filtration and Washing: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the collected solid with two portions of cold water (2 x 25 mL) to remove any residual salts and impurities.

-

Causality Note: Washing with cold water is crucial to purify the product without significant loss, as the oxime has very low solubility in cold water.

-

-

Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is obtained. The expected yield is approximately 90-95%.

Characterization

To confirm the identity and purity of the synthesized 4-nitrobenzaldoxime, the following analyses should be performed.

-

Melting Point: A sharp melting point between 131-133 °C is indicative of high purity[5].

-

Infrared (IR) Spectroscopy: The IR spectrum should show the disappearance of the strong aldehyde C=O stretching band from the starting material (around 1709 cm⁻¹) and the appearance of characteristic oxime bands: O-H stretch (~3600-3200 cm⁻¹), C=N stretch (~1665 cm⁻¹), and N-O stretch (~945 cm⁻¹)[2][10]. The strong NO₂ stretching bands (~1550 and 1349 cm⁻¹) should remain[10].

-

¹H NMR Spectroscopy: The ¹H NMR spectrum will confirm the structure. The characteristic aldehyde proton signal (~10.0 ppm) from the starting material should be absent[11]. A new singlet for the oxime proton (-NOH) will appear, along with the aromatic protons.

-

¹³C NMR Spectroscopy: The aldehyde carbonyl carbon signal (~192 ppm) will be replaced by the C=N carbon signal of the oxime (~150 ppm).

Experimental Workflow and Data Summary

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

References

- BenchChem (2025). Application Notes and Protocols: Lab-Scale Synthesis of 4-Nitrobenzaldehyde.

- PrepChem (n.d.). Preparation of 4-nitrobenzaldehyde.

- BenchChem (2025). A Comparative Guide to the Synthesis of 4-Nitrobenzaldehyde for Researchers and Drug Development Professionals.

- Google Patents (n.d.). Microwave synthesis method of benzaldehyde oxime compound.

-

PubChem, National Institutes of Health (n.d.). 4-Nitrobenzaldoxime. Available at: [Link]

- Organic Syntheses (n.d.). p-NITROBENZALDEHYDE.

- Organic Syntheses (n.d.). o-NITROBENZALDEHYDE.

- Sigma-Aldrich (2025). SAFETY DATA SHEET - Hydroxylamine hydrochloride.

-

PrepChem (n.d.). Synthesis of o-nitrobenzaldoxime. Available at: [Link]

-

NIH, National Center for Biotechnology Information (n.d.). Efficient Preparation of Aldoximes from Arylaldehydes, Ethylenediamine and Oxone® in Water. Available at: [Link]

- Fisher Scientific (2025). SAFETY DATA SHEET - Hydroxylamine hydrochloride.

-

YouTube (2015). Formation of an Oxime from an Aldehyde. Available at: [Link]

- BenchChem (2025). A Comparative Spectroscopic Analysis of 4-Nitrobenzaldehyde Isomers.

- Chemos GmbH & Co.KG (n.d.). Safety Data Sheet: Hydroxylammonium chloride.

- BenchChem (2025). Performance Benchmark: 3-Nitrobenzaldoxime in Nitrile Synthesis and Beckmann Rearrangement.

- Google Patents (n.d.). Process for the purification of nitrobenzaldehyde.

-

ResearchGate (2007). Efficient Preparation of Aldoximes from Arylaldehydes, Ethylenediamine and Oxone in Water. Available at: [Link]

-

Wikipedia (n.d.). 4-Nitrobenzaldehyde. Available at: [Link]

-

ResearchGate (n.d.). 1H NMR spectra of p-nitrobenzaldehyde, the product of oxidation of chloramphenicol by HCF(III). Available at: [Link]

-

Indian Academy of Sciences (2021). The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Available at: [Link]

- Durham Tech (n.d.). SAFETY DATA SHEET - Hydroxylamine hydrochloride.

-

BYJU'S (n.d.). Oximes. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. byjus.com [byjus.com]

- 3. 4-Nitrobenzaldehyde - Wikipedia [en.wikipedia.org]

- 4. 4-Nitrobenzaldoxime | C7H6N2O3 | CID 5374046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. fishersci.com [fishersci.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. durhamtech.edu [durhamtech.edu]

- 9. prepchem.com [prepchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

recrystallization procedure for purifying 4-Nitrobenzaldoxime

Abstract

This technical guide details the purification of 4-Nitrobenzaldoxime (CAS 1129-37-9) via a mixed-solvent recrystallization system. While 4-nitrobenzaldoxime is a robust intermediate used in the synthesis of organophosphorus antidotes and liquid crystals, its synthesis often yields unreacted aldehyde and geometric isomer impurities. This protocol utilizes a thermodynamic solubility differential between Ethanol (solvent) and Water (anti-solvent) to achieve purities exceeding 98%, verified by a sharp melting point range of 126–131°C.

Introduction & Strategic Rationale

The Purification Challenge

In the synthesis of 4-nitrobenzaldoxime from 4-nitrobenzaldehyde and hydroxylamine, two primary impurities persist:

-

Unreacted 4-Nitrobenzaldehyde: Possesses a lower melting point (103–106°C) and distinct solubility profile.

-

Geometric Isomers (E/Z): The E-isomer is generally the thermodynamically stable form. Rapid precipitation can trap the less stable Z-isomer, affecting downstream reaction stoichiometry.

Solvent System Selection: The Ethanol/Water Couple

We utilize a binary solvent system based on polarity gradients.

-

Ethanol (The Solvent): The hydroxyl group of ethanol forms strong hydrogen bonds with the oxime moiety (

) and the nitro group, ensuring high solubility at elevated temperatures ( -

Water (The Anti-Solvent): The hydrophobic aromatic ring of 4-nitrobenzaldoxime limits its solubility in water. Adding water increases the polarity of the bulk solvent, forcing the organic compound to organize into a crystal lattice to minimize solvent-solute repulsion.

Table 1: Physicochemical Properties of Key Components

| Component | Role | Melting Point | Solubility (Hot EtOH) | Solubility (Cold Water) |

| 4-Nitrobenzaldoxime | Target Product | 126–131°C | High | Very Low |

| 4-Nitrobenzaldehyde | Impurity | 103–106°C | Very High | Low |

| Ethanol (95%) | Solvent | N/A | N/A | Miscible |

| Water | Anti-Solvent | 0°C | Miscible | N/A |

Experimental Protocol

Safety Pre-Check

-

Hazards: 4-Nitrobenzaldoxime is toxic if swallowed and a skin/eye irritant.[1][2] Nitro-aromatics can be energetic; avoid open flames.

-

PPE: Nitrile gloves, safety goggles, and lab coat required. Work within a fume hood.

Step-by-Step Methodology

Step 1: Dissolution (Saturation)

-

Place the crude 4-nitrobenzaldoxime (e.g., 5.0 g) in a 100 mL Erlenmeyer flask.

-

Add a magnetic stir bar and place on a hot plate set to 80°C.

-

Add Ethanol (95%) in small portions (start with 15 mL).

-

Heat to a gentle boil. Continue adding hot ethanol dropwise until the solid just dissolves.

-

Note: If colored impurities are present (brown/orange), add activated charcoal (0.1 g) and stir for 2 minutes, then perform a hot filtration.

-

Step 2: Nucleation Control (The Anti-Solvent Addition)

-

Maintain the solution at a gentle boil.

-

Slowly add hot distilled water (approx. 60-70°C) dropwise.

-

Stop adding water the moment a faint, persistent turbidity (cloudiness) appears.

-

Add 1-2 drops of ethanol to clear the turbidity. The solution is now supersaturated.

Step 3: Crystal Growth (Thermodynamic Phase)

-

Remove the flask from the heat source.

-

Insulate the flask with a paper towel or place it on a cork ring.

-

Allow the solution to cool to room temperature undisturbed for 30–45 minutes.

-

Once at room temperature, place the flask in an ice-water bath (0–4°C) for 20 minutes to maximize yield.

Step 4: Isolation and Drying

-

Collect the crystals via vacuum filtration using a Buchner funnel.

-

Wash the filter cake with a small amount of cold 50% Ethanol/Water mixture.

-

Caution: Do not use pure ethanol for washing, as it will redissolve the product.

-

-

Dry the solid in a vacuum oven at 40°C for 4 hours, or air dry overnight.

Visualization of Workflow

The following diagram illustrates the logical flow and critical decision points in the purification process.

Caption: Step-by-step workflow for the mixed-solvent recrystallization of 4-Nitrobenzaldoxime.

Validation & Troubleshooting

Quality Control Metrics

-

Melting Point: The purified product must melt sharply between 126°C and 131°C [1][2]. A range >2°C or a value <120°C indicates residual solvent or aldehyde impurity.

-

TLC Analysis:

-

Stationary Phase: Silica Gel 60 F254.

-

Mobile Phase: Hexane : Ethyl Acetate (3:1).

-

Visualization: UV Light (254 nm). The oxime will have a lower R_f value than the aldehyde due to hydrogen bonding with the silica.

-

Troubleshooting Table

| Issue | Cause | Corrective Action |

| Oiling Out | Solution cooled too fast or temperature > melting point of solvated species. | Reheat to dissolve.[5] Add a "seed crystal" of pure product. Scratch the inner glass wall with a rod to induce nucleation. |

| Low Yield | Too much solvent used or insufficient cooling.[5] | Boil off excess ethanol before cooling. Ensure ice bath reaches <4°C. |

| Colored Crystals | Oxidation byproducts trapped. | Redissolve in ethanol, treat with activated charcoal, and filter while hot. |

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5374046, 4-Nitrobenzaldoxime. Retrieved from [Link]

-

University of Rochester. (n.d.). Solvents for Recrystallization: Tips and Tricks. Retrieved from [Link]

Sources

using TLC to monitor 4-Nitrobenzaldoxime synthesis

Application Note: High-Performance TLC Monitoring of 4-Nitrobenzaldoxime Synthesis

Abstract

This guide details the protocol for monitoring the condensation of 4-nitrobenzaldehyde with hydroxylamine hydrochloride to form 4-nitrobenzaldoxime using Thin Layer Chromatography (TLC).[1] It addresses the specific polarity shifts associated with the conversion of a carbonyl group to an oxime, provides optimized mobile phase compositions, and outlines a self-validating "co-spot" methodology to prevent false positives during reaction monitoring.

Introduction & Scientific Foundation

The synthesis of 4-nitrobenzaldoxime is a critical intermediate step in the production of various pharmaceuticals, including organophosphate nerve agent antidotes (e.g., Obidoxime) and liquid crystalline materials. The reaction proceeds via the nucleophilic attack of hydroxylamine on the aldehyde carbonyl, followed by dehydration.

The Monitoring Challenge: While the reaction is generally robust, incomplete conversion or degradation can occur. Spectroscopic methods (NMR/IR) are time-consuming for in-process control (IPC).[1] TLC offers a rapid, cost-effective alternative.[1]

Chromatographic Theory: Success in separating the starting material (SM) from the product (P) relies on the distinct polarity difference:

-

4-Nitrobenzaldehyde (SM): Moderately polar due to the nitro and carbonyl groups.[1] It acts primarily as a hydrogen bond acceptor.[1]

-

4-Nitrobenzaldoxime (P): Significantly more polar due to the hydroxyl group (

), which acts as both a hydrogen bond donor and acceptor.[1] -

Result: On a normal-phase silica gel plate, the aldehyde (SM) will elute faster (higher

) than the oxime (P), which interacts more strongly with the silanol groups of the stationary phase.

Reaction Workflow & Mechanism

The following diagram illustrates the chemical pathway and the critical monitoring points.

Figure 1: Reaction pathway for 4-nitrobenzaldoxime synthesis. The TLC checkpoint focuses on the dehydration step where polarity shifts significantly.

Experimental Protocols

Synthesis Context (Standardized)

To ensure the TLC protocol is relevant, we assume the following standard synthesis conditions:

-

Reactants: 4-Nitrobenzaldehyde (1.0 eq), Hydroxylamine HCl (1.1 eq), Sodium Carbonate (0.6 eq).[1]

-

Solvent: Ethanol/Water (3:1 ratio).[1]

-

Conditions: Reflux at 70–80°C for 1–2 hours.

TLC Methodology (The Core Protocol)

Materials:

-

Stationary Phase: Silica Gel 60

aluminum or glass-backed plates.[1] -

Mobile Phase (Eluent): Hexane : Ethyl Acetate (7:3 v/v).[1] Optimization note: If separation is poor, adjust to 6:4.

Step-by-Step Procedure:

-

Chamber Saturation:

-

Add approximately 5–10 mL of the Mobile Phase to the developing chamber.

-

Place a piece of filter paper inside to wick the solvent and saturate the headspace.

-

Why: Saturation prevents "edge effects" and uneven solvent fronts, ensuring reproducible

values.

-

-

Sample Preparation:

-

Standard (SM): Dissolve ~5 mg of pure 4-nitrobenzaldehyde in 1 mL ethanol.

-

Reaction Mixture (RM): Use a glass capillary to withdraw a micro-aliquot from the reactor.[1] Dilute into 0.5 mL ethanol. Never spot neat reaction mixture; it will overload the plate and cause streaking.

-

-

The "Co-Spot" Technique (Mandatory):

-

Mark three positions on the baseline (pencil only): SM , Co , RM .

-

Spot SM solution on the "SM" mark.[1]

-

Spot RM solution on the "RM" mark.[1]

-

Spot BOTH SM and RM on the center "Co" mark.

-

Why: If the

values are close, the "Co" spot will appear as a figure-8 or a single elongated spot if the reaction is incomplete. If the reaction is complete, the "Co" spot will show two distinct separated spots (added SM and formed Product).

-

-

Development:

-

Place plate in chamber. Allow solvent to rise to ~1 cm from the top.

-

Remove and immediately mark the solvent front with a pencil.

-

-

Visualization:

Data Analysis & Interpretation

Retention Factor ( ) Analysis

Calculate

Expected Results (Hexane:EtOAc 7:3):

| Compound | Approx.[1][3][4][5][6][7][8][9][10] | Appearance (UV 254) | Polarity Note |

| 4-Nitrobenzaldehyde | 0.60 – 0.70 | Dark Spot | Less Polar (Aldehyde) |

| 4-Nitrobenzaldoxime | 0.30 – 0.40 | Dark Spot | More Polar (H-bond donor) |

| Isomer ( | ~0.25 | Faint Spot (Trace) |

Note: The

Decision Logic

Use the following logic flow to determine the next experimental step.

Figure 2: Decision matrix for interpreting TLC results during synthesis.

Troubleshooting & Tips

-

Streaking/Tailing:

-

No Separation (Co-elution):

-

Ghost Spots:

-

Cause: Degradation of the oxime (hydrolysis back to aldehyde) on the acidic silica plate if left too long before visualization.

-

Fix: Visualize immediately after development.[1]

-

References

-

Organic Syntheses. (1938).[1][5] p-Nitrobenzaldehyde Synthesis Protocol. Org. Synth. 1938, 18,[5] 61. Retrieved from [Link][1]

-

PubChem. (2025).[1] 4-Nitrobenzaldoxime Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]

-

Royal Society of Chemistry. (2025).[1] One-pot Oximation-Beckmann Rearrangement under Mild Conditions. Retrieved from [Link][1]

-

ResearchGate. (2025). TLC Analysis of Intermediates Arising During the Preparation of Oxime HI-6. Retrieved from [Link][1][7]

Sources

- 1. 4-Nitrobenzaldoxime | C7H6N2O3 | CID 5374046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. benchchem.com [benchchem.com]

- 4. 4-Nitrobenzaldehyde - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. EP0305812A2 - Process for the purification of nitrobenzaldehyde - Google Patents [patents.google.com]

- 9. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. prepchem.com [prepchem.com]

4-Nitrobenzaldoxime in the synthesis of heterocyclic compounds

Application Note: 4-Nitrobenzaldoxime in the Synthesis of Heterocyclic Compounds

Abstract

This technical guide details the application of 4-nitrobenzaldoxime (4-nitrobenzaldehyde oxime) as a pivotal starting material in the synthesis of nitrogen-oxygen heterocycles. The core utility of this reagent lies in its conversion to 4-nitrobenzonitrile oxide , a reactive 1,3-dipole that undergoes [3+2] cycloaddition reactions.[1] This document provides validated protocols for the synthesis of 3-(4-nitrophenyl)isoxazolines and 1,2,4-oxadiazoles , emphasizing the in situ generation of the nitrile oxide species to mitigate dimerization side-reactions (furoxan formation). We present a robust two-step method via the hydroximoyl chloride intermediate and a modern one-pot oxidative protocol using Chloramine-T.

Introduction & Mechanistic Insight

4-Nitrobenzaldoxime is not merely a passive substrate; it is a "masked" dipole. The electron-withdrawing nitro group (

The Core Pathway: Nitrile Oxide Generation The synthesis hinges on the oxidation or chlorination of the oxime (A) to generate the transient 4-nitrobenzonitrile oxide (C) . This species is unstable and readily dimerizes to 3,4-bis(4-nitrophenyl)furoxan if not trapped immediately by a dipolarophile (D).

-

Route 1 (Classical): Chlorination to hydroximoyl chloride (B), followed by base-mediated dehydrohalogenation.

-

Route 2 (Green/Oxidative): Direct oxidative dehydrogenation using reagents like Chloramine-T or Hypervalent Iodine.

Mechanistic Pathway Diagram

Figure 1: Mechanistic pathways for the conversion of 4-nitrobenzaldoxime to isoxazolines. The suppression of the dimerization pathway (red dotted line) is the primary objective of the experimental design.

Validated Experimental Protocols

Protocol A: Stepwise Synthesis via Hydroximoyl Chloride

Best for: Large-scale synthesis, requiring precise stoichiometry control.

Rationale: Isolating the hydroximoyl chloride intermediate allows for the slow, controlled release of the nitrile oxide, maintaining a low steady-state concentration that favors cycloaddition over dimerization.

Reagents:

-

4-Nitrobenzaldoxime (1.0 equiv)

-

N-Chlorosuccinimide (NCS) (1.1 equiv)

-

DMF (Dimethylformamide) (0.5 M concentration)

-

Triethylamine (Et

N) (1.2 equiv) -

Dipolarophile (e.g., Styrene, Allyl alcohol) (1.5 equiv)

Step-by-Step Procedure:

-

Chlorination:

-

Dissolve 4-nitrobenzaldoxime (10 mmol) in DMF (20 mL) at room temperature.

-

Add NCS (11 mmol) portion-wise over 15 minutes.

-

Checkpoint: Monitor by TLC (30% EtOAc/Hexane). The oxime spot will disappear, replaced by a less polar spot (Hydroximoyl chloride).

-

Stir for 1-2 hours.

-

Workup: Pour into ice-water (100 mL). Extract with Et

O (3 x 30 mL). Wash combined organics with water and brine. Dry over Na

-

-

Cycloaddition:

-

Dissolve the crude hydroximoyl chloride and the dipolarophile (15 mmol) in anhydrous DCM (30 mL).

-

Cool the solution to 0 °C.

-

Critical Step: Add Et

N (12 mmol) dissolved in DCM (5 mL) dropwise over 30-60 minutes. -

Expert Insight: Slow addition is crucial. A localized high concentration of base generates excess nitrile oxide, leading to furoxan precipitate.

-

Allow the mixture to warm to room temperature and stir overnight (12 h).

-

-

Purification:

-

Wash the reaction mixture with water (2 x 20 mL) and 1M HCl (1 x 10 mL) to remove amine salts.

-

Concentrate the organic layer.

-

Recrystallize from Ethanol or purify via flash chromatography (Hexane/EtOAc gradient).

-

Protocol B: One-Pot Oxidative Cycloaddition (Chloramine-T Method)

Best for: Rapid library generation, "Green" chemistry requirements.

Rationale: Chloramine-T acts as both a halogenating agent and a base, generating the nitrile oxide in situ in a single pot. This avoids the isolation of potentially irritant hydroximoyl chlorides.

Reagents:

-

4-Nitrobenzaldoxime (1.0 equiv)

-

Chloramine-T trihydrate (1.1 equiv)

-

Dipolarophile (1.2 equiv)

-

Solvent: Ethanol/Water (1:1) or Methanol

Step-by-Step Procedure:

-

Preparation:

-

In a round-bottom flask, dissolve 4-nitrobenzaldoxime (5 mmol) and the alkene dipolarophile (6 mmol) in Ethanol (15 mL).

-

-

Reaction Initiation:

-

Add Chloramine-T trihydrate (5.5 mmol) in small portions over 10 minutes at room temperature.

-

Observation: The reaction is slightly exothermic. A transient color change (often yellow to orange) may occur as the nitrile oxide forms.

-

-

Reflux:

-

Heat the mixture to reflux (approx. 78 °C) for 3–5 hours.

-

Checkpoint: Monitor TLC for the disappearance of the oxime.

-

-

Workup:

-

Cool to room temperature.[2] The byproduct (p-toluenesulfonamide) may precipitate; filter it off.

-

Remove ethanol under reduced pressure.

-

Dissolve residue in EtOAc, wash with water and brine.

-

Purify via column chromatography.

-

Data Summary Table

| Parameter | Protocol A (Stepwise) | Protocol B (Chloramine-T) |

| Yield | High (75-90%) | Moderate to Good (60-80%) |

| Purity | Excellent (fewer side products) | Good (requires sulfonamide removal) |

| Time | 14-16 Hours | 4-6 Hours |

| Scalability | High (Gram to Kg scale) | Moderate (Exotherm management) |

| Atom Economy | Lower (Uses stoichiometric NCS/Base) | Higher (Greener solvent compatible) |

Application: Synthesis of 1,2,4-Oxadiazoles

While isoxazolines are the primary product with alkenes, 4-nitrobenzaldoxime can be converted to 3-(4-nitrophenyl)-1,2,4-oxadiazoles by reacting the generated nitrile oxide with a nitrile (R-CN) instead of an alkene.

-

Modification: Follow Protocol A, but replace the alkene dipolarophile with a nitrile (used as the solvent or in large excess, e.g., Acetonitrile or Benzonitrile).

-

Catalysis: This cycloaddition is slower. The addition of a Lewis Acid (e.g., ZnCl

or BF -

Thermal Requirement: High temperatures (reflux in Toluene or Diglyme) are typically necessary for the nitrile oxide-nitrile cycloaddition (110–140 °C).

Troubleshooting & Expert Tips

-

Furoxan Formation: If you observe a white/pale-yellow precipitate that is insoluble in most organic solvents during the reaction, it is likely the furoxan dimer.

-

Solution: Decrease the rate of base addition (Protocol A) or increase the equivalents of the dipolarophile.

-

-

Solvent Choice: For Protocol A, avoid nucleophilic solvents (like alcohols) which can trap the hydroximoyl chloride. Use DCM, DCE, or Toluene.

-

Safety Note: 4-Nitrobenzaldoxime and its derivatives are nitro-aromatics. While generally stable, the dry nitrile oxide (if isolated, which is not recommended) can be explosive. Always generate in situ.

Workflow Visualization

Figure 2: Operational workflow for selecting and executing the synthesis of isoxazolines from 4-nitrobenzaldoxime.

References

-

Electrochemical Synthesis of Isoxazolines: Method and Mechanism. Source: ChemRxiv (2021). URL:[Link][3]

-

Synthesis of 2-isoxazolines via 1,3-dipolar cycloaddition. Source: Organic Chemistry Portal.[4] URL:[Link]

-

3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation. Source: Molecules (2013), NCBI. URL:[Link]

-

1,3-Dipolar cycloadditions of electrophilically activated benzonitrile N-oxides. Source: Journal of Organic Chemistry (2009), PubMed. URL:[Link]

-

Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity. Source: Molecules (2020), NCBI. URL:[Link]

Sources

Protocol for In Vitro Antimicrobial Screening of 4-Nitrobenzaldoxime

Application Note & Technical Guide

Abstract & Scope

This technical guide outlines the standardized protocol for evaluating the antimicrobial efficacy of 4-Nitrobenzaldoxime (CAS: 1129-37-9), a benzaldehyde oxime derivative. While oximes are historically recognized for acetylcholinesterase reactivation, 4-nitrobenzaldoxime exhibits distinct antimicrobial potential through redox-cycling mechanisms attributed to its nitro moiety and the metal-chelating capability of the oxime group.

This protocol prioritizes Broth Microdilution (BMD) as the primary screening method, adhering to CLSI M07-A10 standards, to generate quantitative Minimum Inhibitory Concentration (MIC) data. It addresses specific physicochemical challenges of the compound, including aqueous insolubility and optical interference.

Pre-Analytical Considerations

Chemical Properties & Solubility Optimization

4-Nitrobenzaldoxime is a light yellow crystalline powder that is sparingly soluble in water but soluble in organic solvents.

-

Challenge: Inconsistent solubility in aqueous media leads to precipitation and false-negative results.

-

Solution: Use Dimethyl Sulfoxide (DMSO) for stock preparation. Ethanol is a secondary alternative but is less desirable due to volatility during incubation.

-

Critical Constraint: The final concentration of DMSO in the test well must remain < 1% (v/v) to prevent solvent toxicity from masking the compound's true activity.

Safety & Handling (MSDS Highlights)

-

Hazard: 4-Nitrobenzaldoxime is Toxic if swallowed (H301) and causes serious eye/skin irritation.

-

PPE: Nitrile gloves, safety goggles, and a fume hood are mandatory during weighing and stock preparation.

-

Disposal: All waste containing nitro-aromatics must be segregated into halogenated organic waste streams.

Experimental Workflow: Broth Microdilution (MIC)

Principle